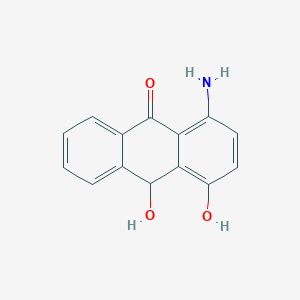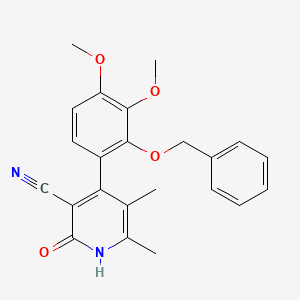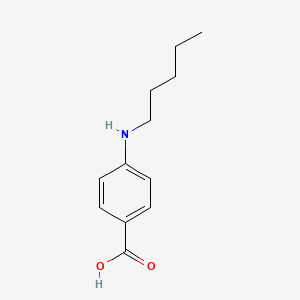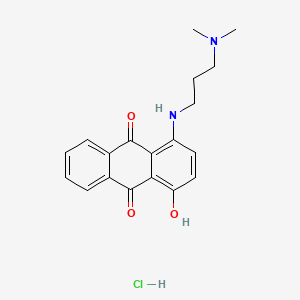![molecular formula C18H16N4O2 B14002903 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea CAS No. 6300-03-4](/img/structure/B14002903.png)
1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea is an organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a furan ring, a phenyl group with a diazenyl substituent, and a urea moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea typically involves the coupling of furfural with urea under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the diazenyl group may produce aniline derivatives .
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound has shown potential as an antimicrobial agent against various pathogens.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea involves its interaction with specific molecular targets. The furan ring and diazenyl group play crucial roles in its biological activity. The compound may inhibit bacterial growth by interfering with essential enzymes and metabolic pathways .
Comparison with Similar Compounds
1-(Furan-2-ylmethyl)-3-(3-trifluoromethyl-phenyl)-urea: This compound has a similar structure but with a trifluoromethyl group instead of a diazenyl group.
Furfuryl alcohol derivatives: These compounds share the furan ring but differ in their functional groups and applications.
Uniqueness: 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea is unique due to its combination of a furan ring, diazenyl group, and urea moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
CAS No. |
6300-03-4 |
|---|---|
Molecular Formula |
C18H16N4O2 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C18H16N4O2/c23-18(19-13-17-7-4-12-24-17)20-14-8-10-16(11-9-14)22-21-15-5-2-1-3-6-15/h1-12H,13H2,(H2,19,20,23) |
InChI Key |
XBOKFHURBRUDMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14002828.png)


![4H-[1]Benzopyrano[2,3-d]pyrimidin-4-one, 2,3-dihydro-2-phenyl-](/img/structure/B14002840.png)
![3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B14002841.png)

![4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile](/img/structure/B14002844.png)
![(5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14002848.png)
![3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002850.png)





